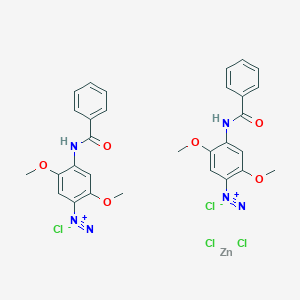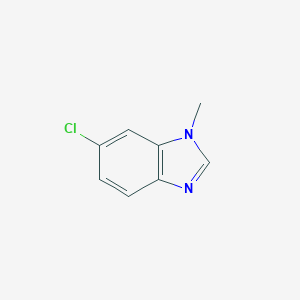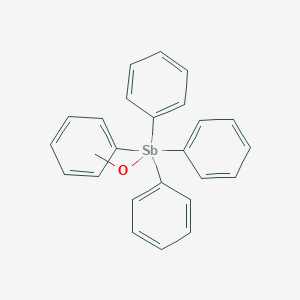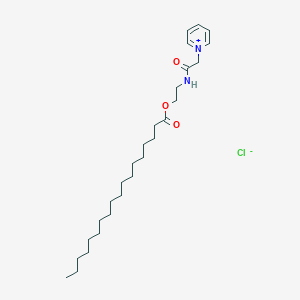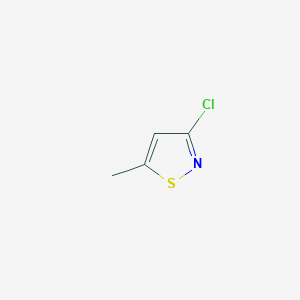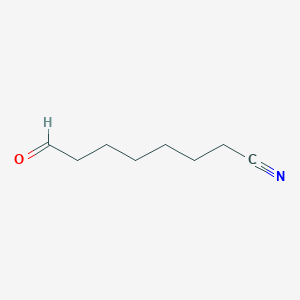
3-(トリフルオロアセチル)インドール
概要
説明
3-(Trifluoroacetyl)indole is an organic compound that is used in various scientific research applications. It is a heterocyclic compound with a trifluoroacetyl group attached to an indole nucleus. This compound has a wide range of uses in the scientific community, ranging from synthesis, to biochemical and physiological effects, to lab experiments. It is an important compound for many pharmaceutical and biotechnological applications.
科学的研究の応用
多成分反応
3-(トリフルオロアセチル)インドールを含むインドールは、最も用途が広く一般的な窒素系複素環骨格の1つであり、さまざまな有機化合物の合成に頻繁に使用されます . それらは、生物学的および薬理学的活性のために、複素環構造の中で非常に重要です . 過去10年間で、インドール誘導体の合成に向けた活動が活発化しています .
複素環化合物の合成
3-(トリフルオロアセチル)インドールは、さまざまな複素環化合物の合成のための多成分反応に使用されてきました . これは、複数の融合複素環骨格を組み込むことによる多環構造の設計の可能性によるものです .
エナンチオ選択的合成
3-(トリフルオロアセチル)インドールは、パラジウム触媒によるキネティック非対称アルキル化によるインドールのエナンチオ選択的合成のための反応物として使用できます . このプロセスは、医薬品を含む化学の多くの分野で重要なキラル分子の製造において重要です。
N-ピリジニルインドールカルボキサミドの調製
3-(トリフルオロアセチル)インドールは、アミノピリジン誘導体とインドールカルボン酸のアミド化によるN-ピリジニルインドールカルボキサミドの調製のための反応物として使用できます . これらの化合物は、医薬品化学で潜在的な用途を持つ可能性があります。
抗マラリア薬
P. ファルシパルム乳酸脱水素酵素(pLDH)は、この寄生虫がエネルギー生産のために解糖系に依存しているため、抗マラリア薬の潜在的な分子標的と考えられています . 3-(トリフルオロアセチル)インドールは、そのような薬剤の開発に使用できる可能性があります。
フッ素化ビルディングブロック
3-(トリフルオロアセチル)インドールは、フッ素化ビルディングブロックのクラスに属します . これらはさまざまな化学反応に使用され、医薬品、農薬、材料科学で応用されています
Safety and Hazards
3-(Trifluoroacetyl)indole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear suitable protective equipment, prevent dispersion of dust, and avoid contact with skin, eyes, and clothing .
将来の方向性
Indole and its derivatives have been found to have various applications in the food industry, perfumery, and pharmaceuticals . They exhibit antitumor, antibacterial, antiviral, and antifungal activities . The biotechnological production of indole and its derivatives for industrial applications is a promising area of research .
作用機序
Target of Action
It is known that the compound is a heterocyclic trifluoromethyl ketone , which suggests that it may interact with various biological targets.
Mode of Action
It is formed by the action of trifluoroacetic acid on indole-2-carboxylic acid and its benzo-substituted derivatives . When unsubstituted indole is refluxed with trifluoroacetic acid, it yields 3-trifluoroacetylindole .
Biochemical Pathways
Indole derivatives like indole-3-acetic acid (iaa) are known to play a significant role in various biochemical pathways in microorganisms and plants . They regulate almost all aspects of plant growth and development and also play an important role in the growth, development, and plant interaction of microorganisms .
Result of Action
It is known that indole derivatives can have significant impacts on the physiological responses and gene expressions of microorganisms .
特性
IUPAC Name |
2,2,2-trifluoro-1-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMDCXWSHDFQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343338 | |
| Record name | 3-(Trifluoroacetyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659167 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14618-45-2 | |
| Record name | 3-(Trifluoroacetyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoroacetyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some common synthetic routes to access 3-(Trifluoroacetyl)indoles?
A1: A versatile method involves the reaction of readily available N-protected anilines with (hexafluoroacetyl)acetone in the presence of phenyliodine(III) diacetate (PIDA) as an oxidant. [] This one-pot, metal-free process tolerates a variety of substituents on the aniline ring, yielding 2-(trifluoromethyl)-3-(trifluoroacetyl)indoles. [] Another approach utilizes the alkaline hydrolysis of 1-methyl-2-aryl-3-trifluoroacetyl-indoles to obtain the corresponding 2-arylindole-3-carboxylic acids. [] This method proves particularly useful for synthesizing acids with substituents on the pyrrole nitrogen. []
Q2: Can you describe the structural characteristics of 3-(trifluoroacetyloxime) substituted 7-acetamido-2-aryl-5-bromoindoles?
A2: These compounds have been characterized using NMR (1H & 13C), IR, and mass spectrometry. [] Single-crystal X-ray diffraction analysis confirmed the molecular structure of one derivative, revealing hydrogen bonding networks and π-stacking of the indole moiety in its solid-state structure. [] Density functional theory (DFT) calculations using the B3LYP/6-311G basis set provided optimized geometry parameters that align well with the experimental X-ray crystal structure data. []
Q3: What transformations can be achieved using 3-(Trifluoroacetyl)indoles as starting materials?
A3: Research highlights the use of 3-(Trifluoroacetyl)indoles in synthesizing (Z)-β-trifluoromethylated dehydrotryptophan derivatives. [] Furthermore, these indoles serve as valuable precursors in preparing tetracyclic indole derivatives, including benzo[a]pyrano-[4,3-b]indoles and indolo[3,2-c]quinolines. [] These transformations highlight the versatility of 3-(Trifluoroacetyl)indoles as building blocks in organic synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



